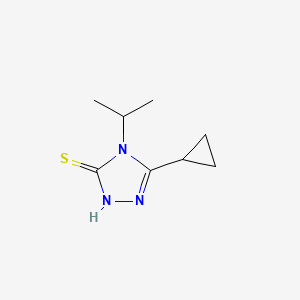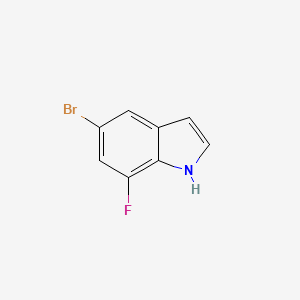
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, which can be further modified with various substituents to alter their chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the preparation of hexahydroquinolines using pyridinium-1-sulfonic acid-2-carboxylic acid chloride as a catalyst . This method showcases the efficiency of using a novel catalyst for the synthesis of complex quinoline structures under mild and solvent-free conditions, which could potentially be applied to the synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For instance, the mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate demonstrates the intricate coordination environment around the metal center, influenced by the quinoline and pyridine ligands . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions. The catalytic aerobic oxidation of substituted 8-methylquinolines to produce corresponding 8-quinolylmethyl acetates and 8-quinoline carboxylic acids is an example of the reactivity of such compounds . This suggests that 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid could also undergo similar oxidative transformations, which could be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structures of compounds involving quinoline derivatives, such as the 1:2 dihydrate compounds of chloranilic acid with 2-carboxypyridine and 2-carboxyquinoline, reveal hydrogen-bonded layer structures . Additionally, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives show one-dimensional hydrogen-bonded chain structures . These structural features can affect properties like solubility, melting point, and reactivity, which are important for the practical applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Complex Formation with Metals
The ability of pyridine carboxylic acids to form complexes with metals has been studied. For example, the complexes of 8-hydroxyquinoline and pyridine carboxylic acid with silver have been investigated using various spectroscopic methods and chemical properties analysis. This research highlights the complex nature of these compounds and their potential applications in areas like coordination chemistry and materials science (Baker, Brisk & Storch, 1974).
2. Antimicrobial Activities and DNA Interactions
Studies have shown that derivatives of pyridine carboxylic acids, including 4-chloro-pyridine-2-carboxylic acid, exhibit significant antibacterial and antifungal activities. Moreover, their interactions with DNA have been analyzed through molecular docking simulations, suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
3. Photoluminescent Properties in Coordination Polymers
The extended coordination capabilities of organic ligands derived from quinoline and pyridine, including those similar to 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, have been utilized to form photoluminescent coordination polymers. These polymers exhibit interesting photoluminescent properties with potential applications in materials science and optoelectronics (Twaróg, Hołyńska & Kochel, 2020).
4. Synthesis of Novel Compounds
Research has explored the synthesis of new compounds using pyridine-2-carboxylic acid derivatives. These studies have led to the creation of a range of amides, which have potential applications in various fields including catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYAQQAUIUUNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393957 |
Source


|
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
52413-50-0 |
Source


|
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














